

Unraveling TP-5801 TFA: A Technical Guide for Researchers

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Compound of Interest

Compound Name: TP-5801 TFA

Cat. No.: B15611939

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This technical guide provides an in-depth overview of TP-5801 trifluoroacetate (TFA), a potent and orally active inhibitor of the non-receptor tyrosine kinase, TNK1. Designed for researchers, scientists, and drug development professionals, this document details the chemical structure, properties, mechanism of action, and relevant experimental protocols associated with this compound.

Core Chemical and Physical Properties

TP-5801 TFA is the trifluoroacetate salt of the active compound TP-5801, a formulation intended to enhance solubility and stability for research applications.^[1] The fundamental characteristics of the compound are summarized below.

Property	Value
Compound Name	TP-5801 TFA
Molecular Formula	C ₂₆ H ₃₂ BrF ₃ N ₈ O ₃ [2]
Molecular Weight	641.48 g/mol [2]
Appearance	Light yellow to green-yellow solid[2]
Solubility	Soluble in DMSO at 100 mg/mL (requires sonication)[3]
Storage Conditions	Store stock solutions at -20°C for up to 1 month or -80°C for up to 6 months, protected from moisture and light.[4][5]

Table 1: Chemical and Physical Properties of **TP-5801 TFA**.

Mechanism of Action and Biological Activity

TP-5801 is a highly potent inhibitor of Tyrosine Kinase Non-receptor 1 (TNK1), also known as Activated CDC42 Kinase 1 (ACK1).[2] TNK1 is a proto-oncogene that, when dysregulated, can drive cancer cell proliferation and survival.[2] The primary mechanism of action for TP-5801 involves competitive inhibition at the ATP-binding pocket of the TNK1 enzyme.[1][6] By occupying this site, TP-5801 prevents the phosphorylation of downstream substrates by TNK1, thereby disrupting aberrant signaling pathways.[1]

One of the key downstream effectors of TNK1 is the Signal Transducer and Activator of Transcription 3 (STAT3).[2][7] The inhibition of TNK1 by TP-5801 leads to reduced phosphorylation of STAT3, which is crucial for its activation.[8] Activated STAT3 translocates to the nucleus and functions as a transcription factor, regulating genes involved in cell proliferation and survival.[7][8]

The inhibitory activity of TP-5801 has been quantified in various assays, demonstrating its potency and selectivity.

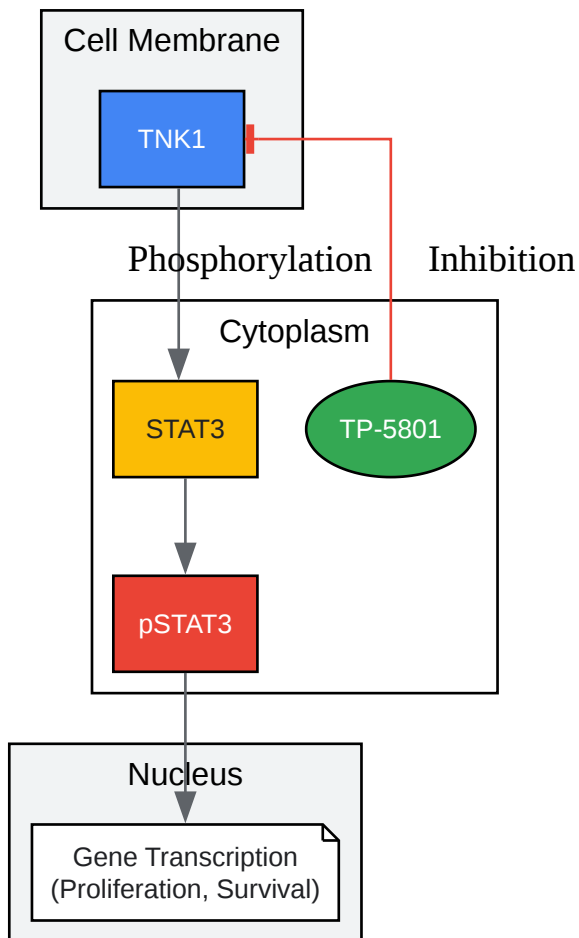
Assay	Cell Line/Target	IC ₅₀ Value
Enzymatic Assay	TNK1	1.40 nM[6][7][9][10]
TNK1-driven Cell Growth	Ba/F3 (WT TNK1)	76.78 nM[1][2][9]
TNK1-driven Cell Growth	Ba/F3 (AAA mutant TNK1)	36.95 nM[1][2][9]
BCR-ABL-driven Cell Growth	Ba/F3	8.5 μM[1][2][9]
IL-3-driven Cell Growth	Ba/F3	1.2 μM[1][2][9]
TNK1-dependent Cell Growth	L540	Low nM range[2][9]

Table 2: In Vitro Efficacy of TP-5801.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the signaling pathway inhibited by TP-5801 and a general workflow for a cell-based assay to determine its inhibitory effect.

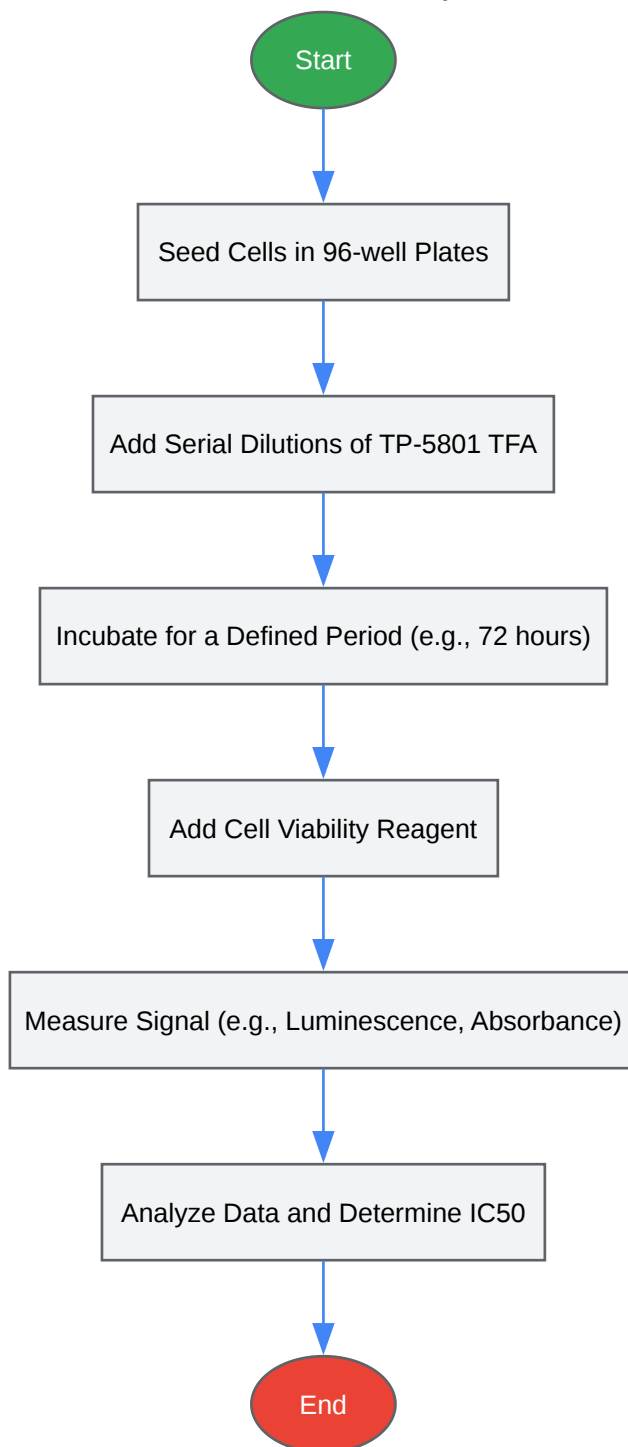
TNK1-STAT3 Signaling Pathway and TP-5801 Inhibition



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TNK1 signaling pathway and the inhibitory action of TP-5801.

Workflow for Cell-Based Assay of TP-5801

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General workflow for a cell-based viability assay.

Experimental Protocols

Preparation of TP-5801 TFA Stock Solution in DMSO[3]

Materials:

- **TP-5801 TFA** solid
- Anhydrous, newly opened Dimethyl Sulfoxide (DMSO)
- Sterile, conical-bottom tube
- Vortex mixer
- Bath sonicator
- Calibrated pipettes

Procedure:

- **Weighing:** Carefully weigh the desired amount of **TP-5801 TFA** solid in a sterile conical-bottom tube.
- **Solvent Addition:** Add the appropriate volume of fresh, anhydrous DMSO to achieve the target concentration (up to 100 mg/mL).
- **Initial Mixing:** Briefly vortex the solution to disperse the solid.
- **Sonication:** Place the tube in a bath sonicator for 15-30 minutes at room temperature to facilitate dissolution.
- **Visual Inspection:** After sonication, visually inspect the solution to ensure all solid has dissolved and the solution is clear.

In Vitro Cell Viability Assay[2]

Materials:

- Ba/F3 cells (parental and engineered to express wild-type or mutant TNK1, or BCR-ABL) or L540 cells

- Appropriate cell culture medium (e.g., RPMI-1640 with supplements)
- Fetal Bovine Serum (FBS)
- Interleukin-3 (IL-3) for IL-3 dependent Ba/F3 cells
- **TP-5801 TFA** (serial dilutions)
- Cell viability reagent (e.g., CellTiter-Glo®, MTT)
- 96-well cell culture plates

Procedure:

- Seed the cells in 96-well plates at a predetermined density.
- Add serial dilutions of **TP-5801 TFA** to the wells.
- Incubate the plates for a specified duration (e.g., 72 hours).
- Add the cell viability reagent according to the manufacturer's instructions.
- Measure the signal (e.g., luminescence or absorbance) using a plate reader.
- Calculate the IC₅₀ value by plotting the percentage of cell viability against the logarithm of the compound concentration.

Mouse Xenograft Study[2]

Objective: To evaluate the in vivo anti-tumor efficacy of **TP-5801 TFA**.

Procedure:

- Implant tumor cells (e.g., TNK1-driven cancer cells) subcutaneously into immunocompromised mice.
- Once tumors reach a palpable size, randomize the mice into vehicle control and treatment groups.

- Administer **TP-5801 TFA** orally (e.g., 50 mg/kg, once daily) for a specified period (e.g., 7 days).
- Monitor tumor growth by measuring tumor volume at regular intervals.
- At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blot for phospho-STAT3).

Potential Degradation Pathways and Stability

The chemical structure of TP-5801, containing amide, pyrimidine, and piperazine functionalities, is susceptible to degradation under certain conditions.[4] Potential degradation pathways include:

- Hydrolysis: The amide bond can undergo hydrolysis under acidic or basic conditions.
- Oxidation: The piperazine ring may be susceptible to oxidation.
- Photodegradation: The aromatic systems may degrade upon exposure to UV light.
- Thermal Degradation: Elevated temperatures can cause fragmentation of the molecule.

The TFA counter-ion, being a strong acid, could potentially contribute to acid-catalyzed hydrolysis, especially in the presence of moisture.[4] Therefore, proper storage and handling are crucial to maintain the compound's integrity.

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